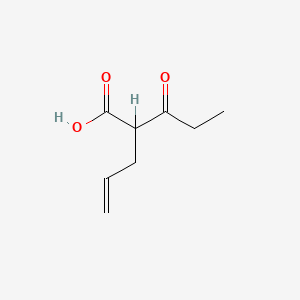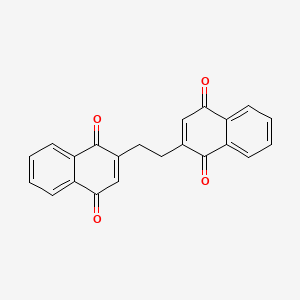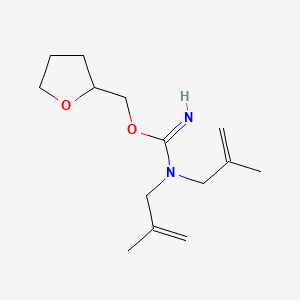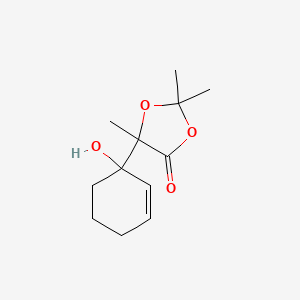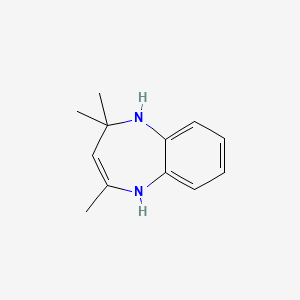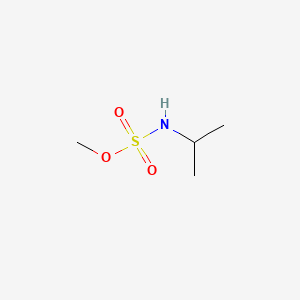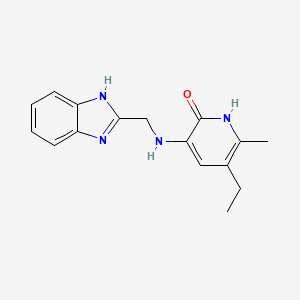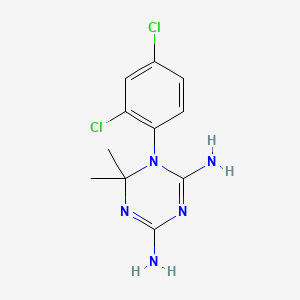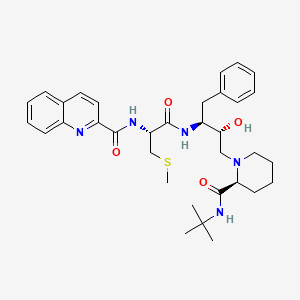
(4-Chlorophenyl)-dimethyl-sulfonium; methyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of NSC310213 involves several steps, including the use of specific reagents and reaction conditions. While the exact synthetic route is proprietary, it typically involves the formation of key intermediates through a series of chemical reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
NSC310213 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions may result in the formation of different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
NSC310213 has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets. In medicine, it is being explored for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of NSC310213 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as cell growth and apoptosis, which are critical in the context of cancer therapy .
Vergleich Mit ähnlichen Verbindungen
NSC310213 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other synthetic molecules developed for similar therapeutic purposes. The comparison can be based on factors such as chemical structure, mechanism of action, and therapeutic efficacy. Some similar compounds include those with similar molecular targets or those used in similar therapeutic contexts .
Eigenschaften
CAS-Nummer |
14734-51-1 |
|---|---|
Molekularformel |
C9H14ClO4S2+ |
Molekulargewicht |
285.8 g/mol |
IUPAC-Name |
(4-chlorophenyl)-dimethylsulfanium;methyl hydrogen sulfate |
InChI |
InChI=1S/C8H10ClS.CH4O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5-6(2,3)4/h3-6H,1-2H3;1H3,(H,2,3,4)/q+1; |
InChI-Schlüssel |
ZDFSHBGTAHUHQP-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)O.C[S+](C)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


